Cas no 2228334-06-1 (tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate)

Tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate is a specialized carbamate derivative featuring both tert-butyl and chlorophenyl functional groups. Its structural design, incorporating an aminopropan-2-yl substituent, enhances its utility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl group provides steric protection, improving stability during reactions, while the chlorophenyl moiety offers reactivity for further functionalization. This compound is valued for its versatility in constructing complex molecular frameworks, including heterocycles and amine derivatives. Its well-defined purity and consistent performance make it suitable for research and industrial-scale processes requiring precise control over reaction pathways.
tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate structure
2228334-06-1 structure
Product Name:tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate
CAS No:2228334-06-1
MF:C14H21ClN2O2
MW:284.781742811203
CID:6550843
PubChem ID:165701930
Update Time:2025-10-05

tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate
    • EN300-1898654
    • 2228334-06-1
    • tert-butyl N-[4-(1-aminopropan-2-yl)-3-chlorophenyl]carbamate
    • Inchi: 1S/C14H21ClN2O2/c1-9(8-16)11-6-5-10(7-12(11)15)17-13(18)19-14(2,3)4/h5-7,9H,8,16H2,1-4H3,(H,17,18)
    • InChI Key: ZMLFMOGFRATZLJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C)CN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 284.1291556g/mol
  • Monoisotopic Mass: 284.1291556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 64.4Ų

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Additional information on tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate

Professional Introduction to Compound with CAS No. 2228334-06-1 and Product Name: Tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate

The compound with the CAS number 2228334-06-1 and the product name Tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates several key functional groups, including a tert-butyl carbamate moiety and a chlorophenyl ring, which contribute to its distinct reactivity and biological activity.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their therapeutic potential. Carbamates are known for their versatility in medicinal chemistry, often serving as intermediates in the synthesis of more complex pharmacophores. The presence of the 1-aminopropan-2-yl side chain in the title compound introduces an additional layer of complexity, which can influence both its solubility and interactions with biological targets. This structural feature makes it particularly intriguing for researchers exploring new drug candidates.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The chlorophenyl ring is a common structural motif in many pharmacologically active agents, known for its ability to modulate receptor binding and enhance metabolic stability. When combined with the tert-butyl carbamate group, the compound exhibits properties that make it suitable for further derivatization, allowing chemists to fine-tune its pharmacological profile.

Recent studies have highlighted the importance of carbamate derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that carbamates can act as potent inhibitors of certain enzymes by forming stable covalent bonds with active sites. This mechanism of action is particularly relevant in the context of developing treatments for infectious diseases and chronic conditions. The Tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate compound, with its unique combination of functional groups, may offer new avenues for therapeutic intervention.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl carbamate group typically requires the reaction of a carboxylic acid derivative with a tert-butanol derivative under basic conditions. The subsequent attachment of the 1-aminopropan-2-yl side chain necessitates careful consideration of reaction pathways to avoid unwanted side products. Finally, the incorporation of the chlorophenyl ring often involves halogenation or cross-coupling reactions, depending on the synthetic strategy employed.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit significant promise in several therapeutic areas. For example, modifications to the chlorophenyl ring have been shown to influence binding affinity to specific receptors, while changes to the tert-butyl carbamate moiety can affect metabolic stability and bioavailability. These findings underscore the importance of structural optimization in developing effective drug candidates.

The growing body of research on carbamate-based compounds also highlights their potential role in addressing emerging challenges in drug development. As resistance to existing therapies becomes more prevalent, there is a need for innovative approaches to combat these issues. The unique properties of compounds like Tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate make them valuable tools for researchers seeking to develop next-generation pharmaceuticals.

Furthermore, advancements in computational chemistry have enabled more efficient screening processes for identifying promising drug candidates. By leveraging molecular modeling techniques, researchers can predict how different structural modifications will impact biological activity without conducting extensive experimental trials. This approach has already proven successful in identifying novel derivatives with enhanced therapeutic potential.

The industrial significance of this compound cannot be overstated. Its synthesis represents a convergence of organic chemistry expertise and pharmaceutical innovation, demonstrating how fundamental research can lead to practical applications that benefit human health. As demand for new treatments continues to grow, compounds like this one will play an increasingly important role in meeting global healthcare needs.

In conclusion, the compound with CAS number 2228334-06-1 and product name Tert-butyl N-4-(1-aminopropan-2-yl)-3-chlorophenylcarbamate exemplifies the cutting-edge work being conducted at the intersection of chemistry and medicine. Its unique structure offers numerous opportunities for further exploration and development, making it a cornerstone in modern pharmaceutical research. As scientists continue to uncover new applications for this compound and its derivatives, its impact on medicine is poised to grow even further.

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